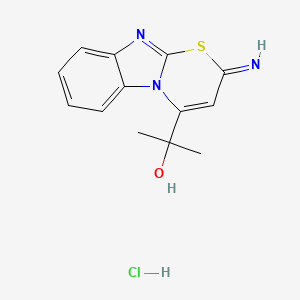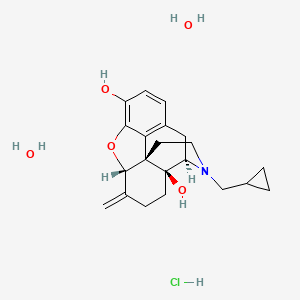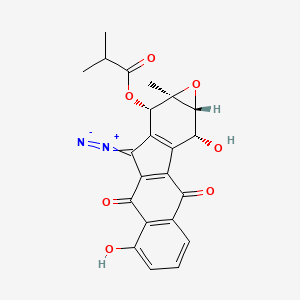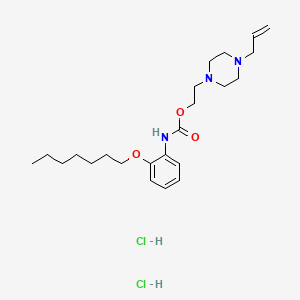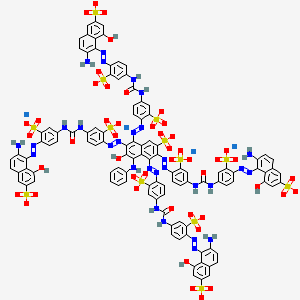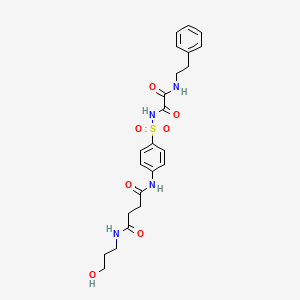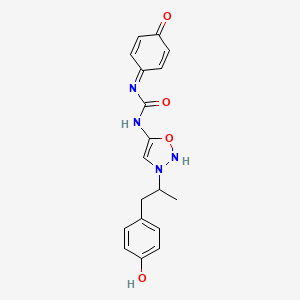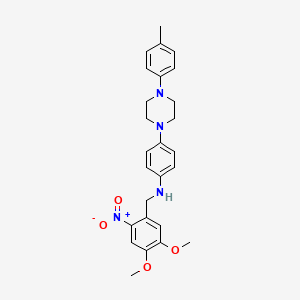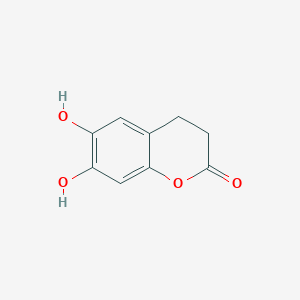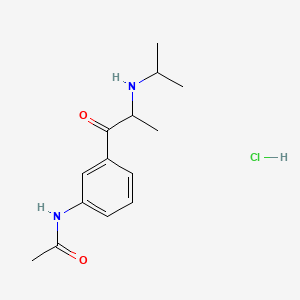
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound belonging to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an isopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve the use of solvent-free reactions, which are economical and versatile. The reaction of aryl amines with ethyl cyanoacetate is a widely used method for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen atoms, while reduction reactions may yield products with additional hydrogen atoms.
Applications De Recherche Scientifique
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological processes and the development of new biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride can be compared with other similar compounds, such as:
Acetamide: A simple amide derived from acetic acid.
N-phenylacetamide: An acetamide with a phenyl group attached to the nitrogen atom.
N-methylacetamide: An acetamide with a methyl group attached to the nitrogen atom.
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical and biological properties.
Propriétés
Numéro CAS |
97111-14-3 |
|---|---|
Formule moléculaire |
C14H21ClN2O2 |
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
N-[3-[2-(propan-2-ylamino)propanoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-9(2)15-10(3)14(18)12-6-5-7-13(8-12)16-11(4)17;/h5-10,15H,1-4H3,(H,16,17);1H |
Clé InChI |
NWLVTWXMLSWPFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)C(=O)C1=CC(=CC=C1)NC(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


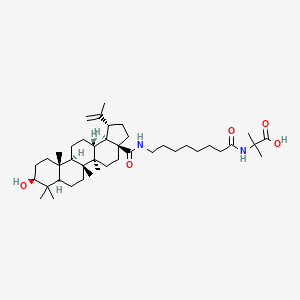
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
